molecular formula C32H39N3O10 B12277104 Fmoc-Lys(Tnm)-OH

Fmoc-Lys(Tnm)-OH

Cat. No.: B12277104
M. Wt: 625.7 g/mol
InChI Key: PPJJNRMPWUVGHL-UHFFFAOYSA-N
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Description

Fmoc-Lys(Tnm)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-lysine-(2,4,6-trinitromethyl)-OH, is a derivative of lysine used in peptide synthesis. The Fmoc group is a protecting group for the amino group of lysine, while the Tnm group is a protecting group for the side chain. This compound is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Tnm)-OH typically involves the protection of the lysine amino group with the Fmoc group and the side chain with the Tnm group. The process begins with the reaction of lysine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate to form Fmoc-Lys-OH. The side chain is then protected by reacting Fmoc-Lys-OH with 2,4,6-trinitrobenzenesulfonic acid (TNBSA) under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesis (SPPS) protocols, which allow for the efficient and high-yield production of the compound. The use of automated systems ensures consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Tnm)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected lysine derivatives, peptide chains, and substituted lysine derivatives .

Mechanism of Action

The mechanism of action of Fmoc-Lys(Tnm)-OH involves the protection and deprotection of the amino and side chain groups of lysine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The Tnm group protects the side chain, allowing for selective reactions at the amino group. The deprotection of these groups under mild conditions allows for the formation of peptide bonds and the synthesis of complex peptide structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the use of the Tnm group for side chain protection, which provides greater stability and selectivity in peptide synthesis. The Tnm group is also easily removed under mild conditions, making it advantageous for the synthesis of sensitive peptides .

Properties

Molecular Formula

C32H39N3O10

Molecular Weight

625.7 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonylamino]hexanoic acid

InChI

InChI=1S/C32H39N3O10/c36-28(37)27(34-30(39)42-18-26-24-12-4-2-10-22(24)23-11-3-5-13-25(23)26)14-6-9-17-33-29(38)43-19-31(35(40)41)20-44-32(45-21-31)15-7-1-8-16-32/h2-5,10-13,26-27H,1,6-9,14-21H2,(H,33,38)(H,34,39)(H,36,37)

InChI Key

PPJJNRMPWUVGHL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-]

Origin of Product

United States

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